REACTION_CXSMILES
|
C[O:2][C:3](=[O:22])[C:4]1[CH:9]=[C:8]([O:10][CH2:11][CH2:12][C:13]2[CH:17]=[CH:16][S:15][CH:14]=2)[CH:7]=[C:6]([O:18][CH:19]([CH3:21])[CH3:20])[CH:5]=1.CCO.O.[OH-].[Na+]>C1COCC1>[CH:19]([O:18][C:6]1[CH:5]=[C:4]([CH:9]=[C:8]([O:10][CH2:11][CH2:12][C:13]2[CH:17]=[CH:16][S:15][CH:14]=2)[CH:7]=1)[C:3]([OH:22])=[O:2])([CH3:21])[CH3:20] |f:3.4|
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Name
|
3-isopropoxy-5-(2-thiophen-3-yl-ethoxy)-benzoic acid methyl ester
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Quantity
|
5.24 g
|
Type
|
reactant
|
Smiles
|
COC(C1=CC(=CC(=C1)OCCC1=CSC=C1)OC(C)C)=O
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Name
|
|
Quantity
|
80 mL
|
Type
|
reactant
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
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Name
|
|
Quantity
|
49.1 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
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Control Type
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AMBIENT
|
Type
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CUSTOM
|
Details
|
The mixture was stirred at rt overnight
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
some external cooling
|
Type
|
CUSTOM
|
Details
|
On the second day organic solvents were removed by evaporation
|
Type
|
CUSTOM
|
Details
|
The residue was partitioned between ether and water
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Type
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EXTRACTION
|
Details
|
extracted with EtOAc (3×)
|
Type
|
WASH
|
Details
|
Combined EtOAc layers were washed with brine (1×)
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with anhydrous MgSO4
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Type
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FILTRATION
|
Details
|
filtered
|
Type
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CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)OC=1C=C(C(=O)O)C=C(C1)OCCC1=CSC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.54 g | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 90.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |